![molecular formula C22H25ClO6 B13437478 (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including a chloro-substituted aromatic ring, an ethoxyphenyl group, and a dihydropyran ring with hydroxymethyl and methoxy substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the aromatic core: This could involve Friedel-Crafts alkylation to introduce the ethoxyphenyl group onto the chloro-substituted benzene ring.
Construction of the dihydropyran ring: This might be achieved through a series of cyclization reactions, possibly involving the use of protecting groups to ensure selective functionalization.
Introduction of hydroxymethyl and methoxy groups: These functional groups could be introduced through nucleophilic substitution reactions or via the use of organometallic reagents.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group could be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group could be reduced to a hydrogen atom using catalytic hydrogenation.
Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.
Biology
Potential drug candidate: Due to its structural complexity, it might exhibit interesting biological activities, making it a candidate for drug development.
Medicine
Pharmacological studies: It could be investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Its unique chemical properties might make it useful in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S)-2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
- (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-ethoxy-3,4-dihydropyran-3,4-diol
Uniqueness
The specific combination of functional groups and stereochemistry in “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” makes it unique. Its structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H25ClO6 |
|---|---|
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol |
InChI |
InChI=1S/C22H25ClO6/c1-3-28-17-7-4-14(5-8-17)10-15-11-16(6-9-19(15)23)22(27-2)21(26)20(25)12-18(13-24)29-22/h4-9,11-12,20-21,24-26H,3,10,13H2,1-2H3/t20-,21+,22-/m0/s1 |
InChI-Schlüssel |
KDFRSUSFBDLIIP-BDTNDASRSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H](C=C(O3)CO)O)O)OC)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C=C(O3)CO)O)O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


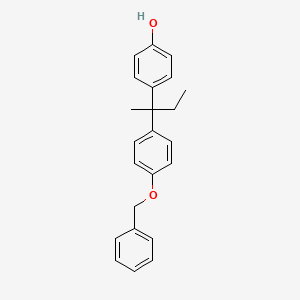
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)
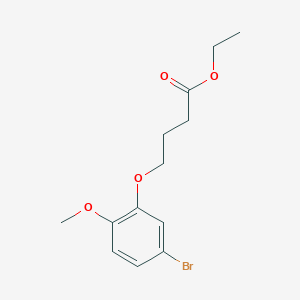
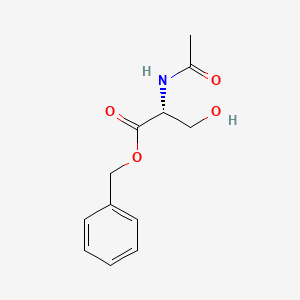
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
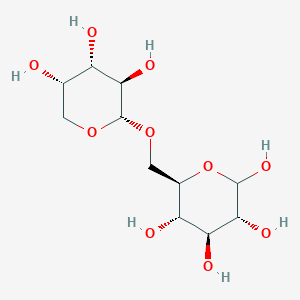
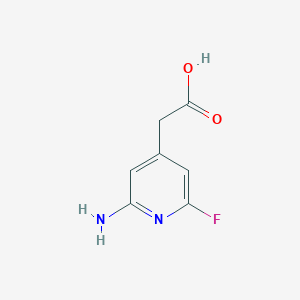
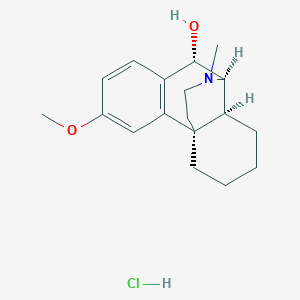
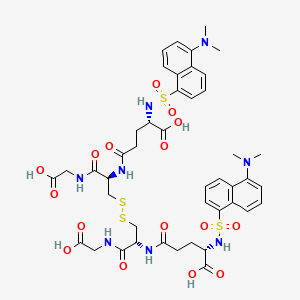
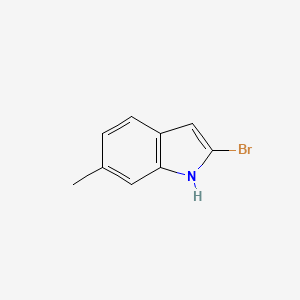
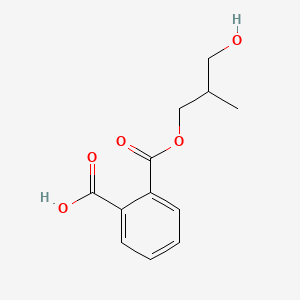
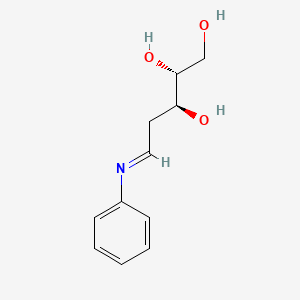
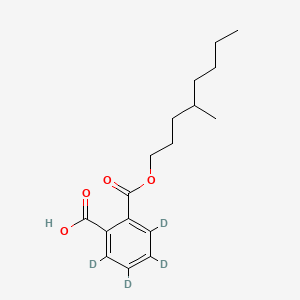
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
